molecular formula C8H12O3 B2829906 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1955497-85-4

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2829906
CAS No.: 1955497-85-4
M. Wt: 156.181
InChI Key: AZHIDHXSMGJYQW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . This method involves multiple steps, including the formation of alpha-diazoacetate intermediates and their subsequent cyclization.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as photochemical cycloaddition reactions. These methods allow for the efficient synthesis of the compound on a larger scale, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione
  • 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Comparison: 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,2-dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)8(6(9)10)3-5(8)4-11-7/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHIDHXSMGJYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC2CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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